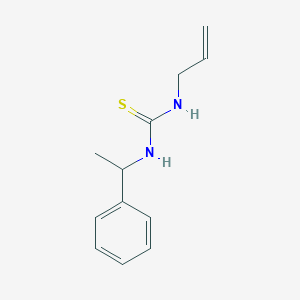![molecular formula C20H25N3O7S2 B12469320 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide](/img/structure/B12469320.png)
4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is a complex organic compound with a variety of functional groups, including methoxy, methylsulfonyl, morpholinylcarbonyl, and benzenesulfonamide
Méthodes De Préparation
The synthesis of 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves multiple steps. One common synthetic route includes the following steps:
Formation of the methoxybenzenesulfonamide core: This can be achieved by reacting 4-methoxybenzenesulfonyl chloride with an appropriate amine under basic conditions.
Introduction of the methylsulfonyl group: This step involves the reaction of the intermediate with methylsulfonyl chloride in the presence of a base.
Attachment of the morpholinylcarbonyl group: This can be done by reacting the intermediate with morpholine and a suitable coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
Analyse Des Réactions Chimiques
4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro group (if present) can be reduced to an amine.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe to study biological processes involving sulfonamide and morpholine derivatives.
Industry: It can be used in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit enzymes by mimicking the structure of natural substrates, while the morpholine ring can enhance binding affinity and specificity. The exact molecular pathways involved depend on the specific application and target.
Comparaison Avec Des Composés Similaires
Similar compounds include other sulfonamide derivatives and morpholine-containing molecules. Compared to these compounds, 4-methoxy-N-{3-[methyl(methylsulfonyl)amino]phenyl}-3-(morpholin-4-ylcarbonyl)benzenesulfonamide is unique due to its combination of functional groups, which can provide enhanced biological activity and specificity. Some similar compounds include:
- 4-methoxybenzenesulfonamide
- N-(morpholin-4-ylcarbonyl)benzenesulfonamide
- N-(methylsulfonyl)aniline
These compounds share some structural features but differ in their specific functional groups and overall molecular architecture.
Propriétés
Formule moléculaire |
C20H25N3O7S2 |
|---|---|
Poids moléculaire |
483.6 g/mol |
Nom IUPAC |
4-methoxy-N-[3-[methyl(methylsulfonyl)amino]phenyl]-3-(morpholine-4-carbonyl)benzenesulfonamide |
InChI |
InChI=1S/C20H25N3O7S2/c1-22(31(3,25)26)16-6-4-5-15(13-16)21-32(27,28)17-7-8-19(29-2)18(14-17)20(24)23-9-11-30-12-10-23/h4-8,13-14,21H,9-12H2,1-3H3 |
Clé InChI |
FNKPCHAEGOGKSR-UHFFFAOYSA-N |
SMILES canonique |
CN(C1=CC=CC(=C1)NS(=O)(=O)C2=CC(=C(C=C2)OC)C(=O)N3CCOCC3)S(=O)(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-(4-Nitrophenyl)-2-oxoethyl 1-{[(2-methylphenyl)carbonyl]amino}-5-oxopyrrolidine-3-carboxylate](/img/structure/B12469247.png)
![Ethyl 4-[4-(dimethylamino)phenyl]-1,6-dimethyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate](/img/structure/B12469255.png)
![5-chloro-N-(2,4-difluorophenyl)-N-[4-(1,3-dioxoisoindol-2-yl)butyl]-2-nitrobenzamide](/img/structure/B12469256.png)

![3-[(1,3-Dioxo-1,3-dihydro-2-benzofuran-5-yl)sulfonyl]benzoic acid](/img/structure/B12469269.png)
![N-[5-(2-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-3-phenylpropanamide](/img/structure/B12469271.png)
![2,2'-[oxybis(ethane-2,1-diyloxy)]bis{N-[(E)-(2-nitrophenyl)methylidene]aniline}](/img/structure/B12469274.png)
![N~2~-{4,6-bis[(4-methoxyphenyl)amino]-1,3,5-triazin-2-yl}-N-(4-ethoxyphenyl)glycinamide](/img/structure/B12469281.png)
![4-Azido-5-hydroxy-4-(hydroxymethyl)-3,7-dioxa-1,9-diazatricyclo[6.4.0.02,6]dodeca-8,11-dien-10-one](/img/structure/B12469285.png)
![N-{[1,1,1,3,3,3-hexafluoro-2-({[2-(trifluoromethyl)phenyl]carbamoyl}amino)propan-2-yl]oxy}-2-methylpropanimidoyl chloride](/img/structure/B12469287.png)
![2-(2-Chlorophenyl)-3-[4-(3,5-dimethyl-1,2-oxazol-4-yl)benzoyl]-1,3-thiazolidine-4-carboxylic acid](/img/structure/B12469294.png)
![1-methyl-N-phenyl-6-(piperidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B12469310.png)
![2-(3-Methoxyphenyl)-2-oxoethyl 4-[(4-methoxyphenyl)amino]-4-oxobutanoate](/img/structure/B12469312.png)
